6-Fluoro-1H-indole-3-carbonitrile
Overview
Description
6-Fluoro-1H-indole-3-carbonitrile is an organic compound synthesized through various methods and has applications in quite a few disciplines of scientific research and industry. It is a halogen-substituted indole .
Synthesis Analysis
The synthesis of 6-Fluoro-1H-indole-3-carbonitrile involves various methods. For instance, the preparation of 6-fluoroindole has been reported via nitration of indoline . Indole derivatives have been synthesized using one-pot synthesis, which is widely considered an efficient approach in synthetic organic chemistry .Molecular Structure Analysis
In the molecular structure of similar compounds like 6-Fluoro-1H-indole-3-carboxylic acid, all the non-H atoms are approximately coplanar . The carb-oxy O atoms deviate from the indole plane .Chemical Reactions Analysis
Indole-containing small molecules have diverse pharmacological activities . Their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .Physical And Chemical Properties Analysis
The molecular formula of 6-Fluoro-1H-indole-3-carbonitrile is C9H5FN2 . More detailed physical and chemical properties like melting point, boiling point, density, etc., can be found on chemical databases .Scientific Research Applications
Crystal Structure Analysis and Molecular Docking Studies
6-Fluoro-1H-indole-3-carbonitrile derivatives have been explored for their crystal structures and molecular interactions. For instance, Venkateshan et al. (2019) analyzed the crystal structures of related indole derivatives using single-crystal X-ray diffraction. These compounds showed potential as inhibitors of Nicotinamidephosphoribosyltransferase (NAMPT), which could be significant in increasing sensitivity to apoptosis in certain cell types (Venkateshan et al., 2019).
Cytotoxic Evaluation in Cancer Research
In the field of cancer research, novel derivatives of 6-Fluoro-1H-indole-3-carbonitrile have shown promising cytotoxic activity against various human cancer cell lines. Radwan et al. (2020) synthesized a series of these compounds and investigated their effectiveness against colon and lung cancer cells, highlighting their potential in anticancer therapy (Radwan et al., 2020).
Development of Radiotracers for Imaging
These compounds also play a crucial role in the development of radiotracers for imaging. Funke et al. (2008) designed fluoroalkoxydihydroisoquinoline-cyclohexyl indole carbonitriles as potential tracers for serotonin transporter (SERT) imaging by PET. This application is significant in neurological and psychiatric research, aiding in the visualization of SERT distribution and density (Funke et al., 2008).
Synthesis of Fluorooxindoles
Additionally, the synthesis of 6-Fluoro-1H-indole-3-carbonitrile derivatives aids in the creation of fluorooxindoles, which are useful for investigating enzymatic mechanisms in indole biosynthesis and metabolism. Takéuchi et al. (2000) demonstrated a method to obtain 3-fluorooxindoles, indicating their relevance in biochemical studies (Takéuchi et al., 2000).
Applications in Organic Synthesis
The utility of these compounds extends to organic synthesis. For example, Kobayashi et al. (2015) detailed the preparation of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles, showcasing the versatility of indole derivatives in synthesizing complex organic structures (Kobayashi et al., 2015).
Safety And Hazards
Future Directions
6-Fluoro-1H-indole-3-carbonitrile has applications in various disciplines of scientific research and industry. The potential for novel indole derivatives to serve as anti-tubercular agents, in silico findings, and proposed actions to facilitate the design of novel compounds with anti-tubercular activity are some of the future directions .
properties
IUPAC Name |
6-fluoro-1H-indole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-3,5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQNAQXKZBUKRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697437 | |
Record name | 6-Fluoro-1H-indole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80697437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1H-indole-3-carbonitrile | |
CAS RN |
1043601-53-1 | |
Record name | 6-Fluoro-1H-indole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80697437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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